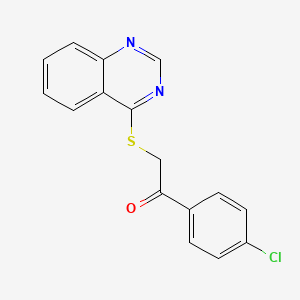

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

CAS No.: 31737-20-9

Cat. No.: VC17286195

Molecular Formula: C16H11ClN2OS

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31737-20-9 |

|---|---|

| Molecular Formula | C16H11ClN2OS |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylethanone |

| Standard InChI | InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2 |

| Standard InChI Key | VCCAEEKKLYCWHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl |

Introduction

"Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-" is a complex organic compound characterized by its chlorophenyl and quinazoline-derived thioether functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its bioactive properties and structural versatility. Below, we provide a detailed exploration of its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of ethanone derivatives with similar structures typically involves multi-step reactions combining halogenated aromatic compounds with quinazoline derivatives under controlled conditions.

General Synthesis Pathway:

-

Preparation of Quinazoline Intermediate: Quinazoline derivatives are synthesized by cyclization reactions involving anthranilic acid or related precursors.

-

Formation of Thioether Linkage: The quinazoline intermediate reacts with a halogenated ethanone derivative (e.g., 4-chloroacetophenone) in the presence of a sulfur donor (e.g., thiourea or mercaptans).

-

Final Coupling Reaction: The chlorophenyl group is introduced via nucleophilic substitution or coupling reactions.

Example Reaction Conditions:

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Catalyst: Potassium carbonate or triethylamine

-

Temperature: Reflux conditions (~80–100°C)

-

Yield: Typically ranges from 60% to 80%, depending on reaction optimization

Crystallographic Analysis

Crystallographic studies reveal the spatial arrangement of atoms in the molecule:

-

Dihedral Angles: The chlorophenyl ring forms notable angles with the quinazoline system, influencing intermolecular interactions.

-

Hydrogen Bonding: While direct hydrogen bonds are minimal, C–H···π interactions stabilize the crystal lattice.

-

Packing: Molecules are arranged in columns or layers, depending on substituent effects.

Example Data:

| Parameter | Value |

|---|---|

| Dihedral Angle | ~54° between chlorophenyl and quinazoline |

| Hydrogen Bond Contacts | Mainly C–H···π and weak van der Waals |

Applications

This compound's structural features make it a candidate for various applications:

-

Pharmaceutical Development:

-

Quinazoline derivatives are known for their anticancer, antibacterial, and antifungal activities.

-

The thioether linkage may enhance bioavailability and metabolic stability.

-

-

Material Science:

-

Potential use in designing functionalized polymers or advanced materials due to aromatic stability.

-

-

Catalysis:

-

Sulfur-containing compounds often serve as ligands in organometallic catalysis.

-

Related Compounds and Comparisons

Similar compounds have been studied extensively for their biological activities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume